molecular formula C25H23N2O4S+ B1225953 N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

Cat. No. B1225953
M. Wt: 447.5 g/mol
InChI Key: QFLMQIMVEYAESD-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide is a pyridinium ion.

Scientific Research Applications

Synthesis and Crystal Structure

The compound's synthesis and crystal structure have been explored, highlighting its formation and detailed structural characteristics. For example, Balu and Gopalan (2013) studied the synthesis and crystal structure of a closely related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, emphasizing its extensive π–π interactions and hydrogen bonding properties (Balu & Gopalan, 2013).

Chemical Reactions and Applications

The compound's behavior in chemical reactions and its potential applications are also significant areas of research. For instance, Ragnarsson et al. (2001) discussed the synthesis of aromatic N-benzyl carboxamides derived from compounds like naphthalene and pyridine, exploring their facilitated reduction and potential applications (Ragnarsson et al., 2001). Additionally, the reaction of tert-butoxy radicals with phenols, compared with the reactions of carbonyl triplets, was investigated by Das et al. (1981), providing insights into the compound's reactivity and potential use in various chemical processes (Das et al., 1981).

Biological and Antimicrobial Activities

Research into the compound's biological and antimicrobial activities has also been conducted. For example, a study by Ijuomah et al. (2022) on the synthesis, characterization, and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide highlighted its potent antimicrobial properties (Ijuomah et al., 2022). Moreover, Abbasi et al. (2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides and evaluated their antibacterial and anti-enzymatic potential, demonstrating their significant antibacterial properties (Abbasi et al., 2015).

Photophysical and Catalytic Properties

The photophysical and catalytic properties of compounds related to N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide have been a focus as well. Öncül et al. (2021) synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, examining its spectroscopic, photophysical, and photochemical properties (Öncül et al., 2021). Additionally, the study of reaction-based fluorescent probes for discrimination of thiophenols over aliphatic thiols by Wang et al. (2012) contributes to understanding the compound's potential applications in chemical and environmental sciences (Wang et al., 2012).

properties

Product Name

N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

Molecular Formula

C25H23N2O4S+

Molecular Weight

447.5 g/mol

IUPAC Name

N-[3-(4-tert-butylpyridin-1-ium-1-yl)-1,4-dioxonaphthalen-2-yl]benzenesulfonamide

InChI

InChI=1S/C25H22N2O4S/c1-25(2,3)17-13-15-27(16-14-17)22-21(26-32(30,31)18-9-5-4-6-10-18)23(28)19-11-7-8-12-20(19)24(22)29/h4-16H,1-3H3/p+1

InChI Key

QFLMQIMVEYAESD-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
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N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
Reactant of Route 3
N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
Reactant of Route 4
N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
Reactant of Route 5
N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
Reactant of Route 6
N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

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